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molecular formula C11H10FN3O2 B8426438 1-(3-fluorophenethyl)-4-nitro-1H-pyrazole

1-(3-fluorophenethyl)-4-nitro-1H-pyrazole

Cat. No. B8426438
M. Wt: 235.21 g/mol
InChI Key: OVXWMOLAWXNJLA-UHFFFAOYSA-N
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Patent
US09303023B2

Procedure details

To a solution of 4-nitro-1H-pyrazole (450 mg, 3.86 mmol) in acetone (15 mL), 3-fluorophenethyl bromide (784 mg, 3.86 mmol), K2CO3 (2.68 g, 19.301 mmol) and tetrabutylammonium bromide (120 mg, 0.38 mmol) was added. The white suspension was stirred at rt for 2 h, then the reaction mixture was diluted with H2O and EtOAc. The org. layer was separated and the aq. layer was extracted with EtOAc (1×). The combined org. layers were dried (MgSO4), filtered and the solvent was removed under reduced pressure. Purification of by FC (EtOAc/hept 3:7) gave 1-(3-fluorophenethyl)-4-nitro-1H-pyrazole as a off-white solid. LC-MS conditions B: tR=0.75 min, [M+H]+=no ionization.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
784 mg
Type
reactant
Reaction Step One
Name
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][NH:7][CH:8]=1)([O-:3])=[O:2].[F:9][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[CH2:13][CH2:14]Br.C([O-])([O-])=O.[K+].[K+]>CC(C)=O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O.CCOC(C)=O>[F:9][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[CH2:13][CH2:14][N:6]1[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:8]=[N:7]1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NNC1
Name
Quantity
784 mg
Type
reactant
Smiles
FC=1C=C(CCBr)C=CC1
Name
Quantity
2.68 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
120 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The white suspension was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer was extracted with EtOAc (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of by FC (EtOAc/hept 3:7)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(CCN2N=CC(=C2)[N+](=O)[O-])C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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